Cas no 2228353-14-6 (2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol)

2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol 化学的及び物理的性質
名前と識別子
-
- 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol
- 2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol
- EN300-1798180
- 2228353-14-6
-
- インチ: 1S/C11H13F2NO/c1-14-11(2-3-11)6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,2-3,6H2,1H3
- InChIKey: LSILQGVNPHRUNK-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(=C1O)CC1(CC1)NC)F
計算された属性
- せいみつぶんしりょう: 213.09652036g/mol
- どういたいしつりょう: 213.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 32.3Ų
2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798180-1.0g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1798180-0.1g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 0.1g |
$1106.0 | 2023-09-19 | ||
Enamine | EN300-1798180-5g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 5g |
$3645.0 | 2023-09-19 | ||
Enamine | EN300-1798180-5.0g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 5g |
$3645.0 | 2023-05-23 | ||
Enamine | EN300-1798180-0.25g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 0.25g |
$1156.0 | 2023-09-19 | ||
Enamine | EN300-1798180-10.0g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 10g |
$5405.0 | 2023-05-23 | ||
Enamine | EN300-1798180-0.05g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 0.05g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1798180-2.5g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 2.5g |
$2464.0 | 2023-09-19 | ||
Enamine | EN300-1798180-0.5g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 0.5g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1798180-1g |
2,4-difluoro-6-{[1-(methylamino)cyclopropyl]methyl}phenol |
2228353-14-6 | 1g |
$1256.0 | 2023-09-19 |
2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenolに関する追加情報
Recent Advances in the Study of 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol (CAS: 2228353-14-6)
The compound 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol (CAS: 2228353-14-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a difluorophenol core and a cyclopropylmethylamine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Preliminary research indicates that 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol exhibits selective binding affinity towards certain enzyme systems, particularly those involved in inflammatory pathways. This selectivity suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit key enzymes without significant off-target effects has been a focal point of recent studies.
In terms of synthesis, recent advancements have optimized the production of 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol, improving yield and purity. A study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that reduces the number of steps and minimizes the use of hazardous reagents. This development is critical for scaling up production for preclinical and clinical trials. The study also highlighted the compound's stability under various physiological conditions, further supporting its suitability for pharmaceutical use.
Pharmacokinetic studies have provided insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Data from animal models indicate that 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol has favorable bioavailability and a half-life conducive to once-daily dosing. These properties are essential for its transition from laboratory research to clinical applications. Additionally, toxicity studies have shown a promising safety profile, with no significant adverse effects observed at therapeutic doses.
Recent in vitro and in vivo studies have explored the compound's mechanism of action at the molecular level. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol acts as a potent inhibitor of a specific kinase involved in cell signaling pathways. This inhibition leads to downstream effects that modulate immune responses, providing a rationale for its anti-inflammatory properties. Such findings are pivotal for understanding the compound's therapeutic potential and guiding future research directions.
Looking ahead, the next steps for 2,4-difluoro-6-{1-(methylamino)cyclopropylmethyl}phenol include further preclinical validation and the initiation of Phase I clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development. The compound's unique chemical structure and promising pharmacological profile make it a compelling candidate for addressing unmet medical needs in inflammatory and autoimmune diseases.
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